molecular formula C12H8F3N3O3 B5059256 5-({[2-(trifluoromethyl)phenyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

5-({[2-(trifluoromethyl)phenyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B5059256
M. Wt: 299.20 g/mol
InChI Key: PVXBVSDVUUDRNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-({[2-(trifluoromethyl)phenyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as TFP, is a chemical compound that has been widely studied for its potential applications in scientific research. TFP is a pyrimidinetrione derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively investigated.

Mechanism of Action

5-({[2-(trifluoromethyl)phenyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione inhibits the activity of enzymes by binding to the active site of the enzyme and preventing the substrate from binding. 5-({[2-(trifluoromethyl)phenyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to interact with the catalytic site of protein tyrosine phosphatases, causing a conformational change that inhibits the enzyme activity. 5-({[2-(trifluoromethyl)phenyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to interact with the regulatory subunit of protein phosphatase 2A, preventing the catalytic subunit from binding to the substrate.
Biochemical and Physiological Effects:
5-({[2-(trifluoromethyl)phenyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have various biochemical and physiological effects, including anti-inflammatory and anti-tumor properties. 5-({[2-(trifluoromethyl)phenyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activity of NF-κB, a transcription factor that plays a key role in inflammation. 5-({[2-(trifluoromethyl)phenyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to induce apoptosis in cancer cells, and to inhibit the growth and migration of cancer cells.

Advantages and Limitations for Lab Experiments

5-({[2-(trifluoromethyl)phenyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, including its high potency and specificity for inhibiting enzymes. 5-({[2-(trifluoromethyl)phenyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to have low toxicity in animal studies. However, 5-({[2-(trifluoromethyl)phenyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has some limitations for lab experiments, including its limited solubility in aqueous solutions, and its potential to interact with other proteins and enzymes.

Future Directions

There are several future directions for 5-({[2-(trifluoromethyl)phenyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione research, including the development of more efficient synthesis methods, the investigation of 5-({[2-(trifluoromethyl)phenyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione as a potential therapeutic agent for various diseases, and the exploration of the biochemical and physiological effects of 5-({[2-(trifluoromethyl)phenyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione in different cell types and tissues. 5-({[2-(trifluoromethyl)phenyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been investigated as a potential tool for studying the role of enzymes in various biological processes, and for developing new enzyme inhibitors with improved potency and specificity.

Synthesis Methods

5-({[2-(trifluoromethyl)phenyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been synthesized through various methods, including the reaction of 2-(trifluoromethyl)aniline with ethyl acetoacetate in the presence of a base, and the reaction of 2-(trifluoromethyl)aniline with cyanoacetic acid in the presence of a base. The yield of 5-({[2-(trifluoromethyl)phenyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione synthesis can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of reagents.

Scientific Research Applications

5-({[2-(trifluoromethyl)phenyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been widely used in scientific research, particularly in the field of biochemistry and pharmacology. 5-({[2-(trifluoromethyl)phenyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of various enzymes, including protein tyrosine phosphatases, protein phosphatase 2A, and protein phosphatase 5. 5-({[2-(trifluoromethyl)phenyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to have anti-inflammatory and anti-tumor properties, and has been investigated as a potential therapeutic agent for various diseases, including cancer, diabetes, and autoimmune disorders.

properties

IUPAC Name

6-hydroxy-5-[[2-(trifluoromethyl)phenyl]iminomethyl]-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N3O3/c13-12(14,15)7-3-1-2-4-8(7)16-5-6-9(19)17-11(21)18-10(6)20/h1-5H,(H3,17,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXBVSDVUUDRNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N=CC2=C(NC(=O)NC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-({[2-(trifluoromethyl)phenyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

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